4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine
Overview
Description
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems, particularly as components of nucleic acid bases such as cytosine, thymine, and uracil
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloro-2-(methylthio)pyrimidine.
Methoxylation: The 4,6-dichloro-2-(methylthio)pyrimidine is reacted with sodium methoxide in methanol to introduce the methoxy group at the 6-position.
Nitration: The resulting 4-chloro-6-methoxy-2-(methylthio)pyrimidine is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, amines in ethanol.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Major Products:
Substitution: 4-alkoxy-6-methoxy-2-(methylthio)-5-nitropyrimidine.
Oxidation: 4-chloro-6-methoxy-2-(methylsulfonyl)-5-nitropyrimidine.
Reduction: 4-chloro-6-methoxy-2-(methylthio)-5-aminopyrimidine.
Scientific Research Applications
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to nucleic acid bases.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: Lacks the nitro group, making it less reactive in redox reactions.
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks both the methoxy and nitro groups, making it more reactive towards nucleophilic substitution.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with an ethoxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanyl-5-nitropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3S/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPJGXWWXFDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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